molecular formula C16H16N4S B7418797 11-benzyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

11-benzyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

Cat. No.: B7418797
M. Wt: 296.4 g/mol
InChI Key: CWBMJRMRBYLMQG-UHFFFAOYSA-N
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Description

“7-Benzyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine” is a chemical compound . It can be used to prepare a compound that is a PARP inhibitor .


Synthesis Analysis

This compound can be synthesized by base catalytic reactions of nucleophilic reagents (aliphatic amines, alcohols or phenols) with carbodiimides . The carbodiimides are obtained from the aza-Wittig reaction of iminophosphoranes with aromatic isocyanates .


Molecular Structure Analysis

The molecular weight of “7-Benzyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine” is 432.613 .


Chemical Reactions Analysis

The compound can be used in the preparation of a compound that is a PARP inhibitor . It can also be used in the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 241.29 . It is a solid at room temperature .

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

11-benzyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c17-15-14-12-6-7-20(8-11-4-2-1-3-5-11)9-13(12)21-16(14)19-10-18-15/h1-5,10H,6-9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBMJRMRBYLMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C3=C(N=CN=C3S2)N)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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